4-((2,4-Dimethylphenyl)ethynyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2,4-Dimethylphenyl)ethynyl)pyridine is an organic compound with the molecular formula C15H13N. It is characterized by a pyridine ring substituted at the 4-position with an ethynyl group attached to a 2,4-dimethylphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((2,4-Dimethylphenyl)ethynyl)pyridine typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of 2,4-dimethylphenyl with a halogenated pyridine under palladium catalysis . The reaction conditions generally include the use of a base such as potassium carbonate, a solvent like tetrahydrofuran, and a palladium catalyst such as Pd(PPh3)4.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 4-((2,4-Dimethylphenyl)ethynyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the pyridine ring can produce piperidine derivatives .
Scientific Research Applications
4-((2,4-Dimethylphenyl)ethynyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which 4-((2,4-Dimethylphenyl)ethynyl)pyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the pyridine ring can coordinate with metal ions or hydrogen bond donors/acceptors. These interactions can modulate the activity of biological targets and influence various biochemical pathways .
Comparison with Similar Compounds
4-((4-Bromophenyl)ethynyl)pyridine: Similar structure but with a bromine atom instead of methyl groups.
4-((2,4-Dimethylphenyl)ethynyl)benzene: Lacks the pyridine ring, having a benzene ring instead.
Uniqueness: 4-((2,4-Dimethylphenyl)ethynyl)pyridine is unique due to the presence of both the ethynyl group and the 2,4-dimethylphenyl moiety, which confer specific electronic and steric properties. These features make it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C15H13N |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
4-[2-(2,4-dimethylphenyl)ethynyl]pyridine |
InChI |
InChI=1S/C15H13N/c1-12-3-5-15(13(2)11-12)6-4-14-7-9-16-10-8-14/h3,5,7-11H,1-2H3 |
InChI Key |
UAVBANHYZJHLOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C#CC2=CC=NC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.